Binding Affinity vs. Shield-1
In a direct head-to-head fluorescence polarization competition assay using FKBP(F36V) protein (20 nM) and fluorescent tracer FL-SLF (1 nM), Shield-2 exhibited a dissociation constant (Kd) of 29 nM, whereas Shield-1 exhibited a Kd of 2.4 nM [1]. This 12-fold difference in binding affinity defines the distinct pharmacological window available for each ligand in cellular applications.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | Shield-1: 2.4 nM |
| Quantified Difference | 12-fold (Shield-1 binds ~12x tighter) |
| Conditions | FKBP(F36V) protein (20 nM), FL-SLF tracer (1 nM), 25°C, 4 replicates |
Why This Matters
The 29 nM Kd positions Shield-2 in a more titratable affinity range that may offer a wider dynamic range for dose-dependent protein stabilization without complete target saturation, enabling finer control in experimental systems where full occupancy of FKBP(F36V) by Shield-1 (2.4 nM) could produce an all-or-none response.
- [1] Grimley JS, Chen DA, Banaszynski LA, Wandless TJ. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains. Bioorg Med Chem Lett. 2008 Jan 15;18(2):759-61. doi: 10.1016/j.bmcl.2007.11.044. PMID: 18039574. View Source
